![molecular formula C13H16ClNO4 B14471726 N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine CAS No. 65732-70-9](/img/structure/B14471726.png)
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenoxy group attached to a methylpropanoyl moiety, which is further linked to an L-alanine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine typically involves the reaction of 4-chlorophenol with 2-methylpropanoyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoyl chloride . This intermediate is then reacted with L-alanine under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins and enzymes involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-2-[4-(4’-chlorophenoxy)phenoxy]acetamide
- 2-(4-chlorophenoxy)-2-methylpropanoyl chloride
- (4-chloro-2-methylphenoxy)acetic acid
Uniqueness
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine stands out due to its unique combination of a chlorophenoxy group with an L-alanine residue. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
65732-70-9 |
|---|---|
Fórmula molecular |
C13H16ClNO4 |
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H16ClNO4/c1-8(11(16)17)15-12(18)13(2,3)19-10-6-4-9(14)5-7-10/h4-8H,1-3H3,(H,15,18)(H,16,17)/t8-/m0/s1 |
Clave InChI |
GATDPWDCVFWBAS-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
SMILES canónico |
CC(C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
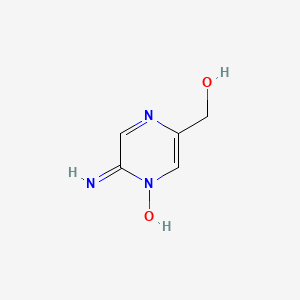

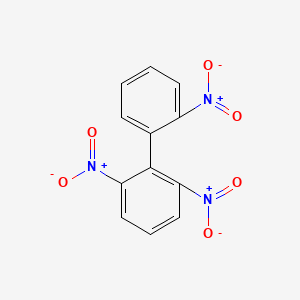
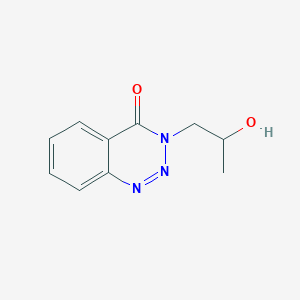
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
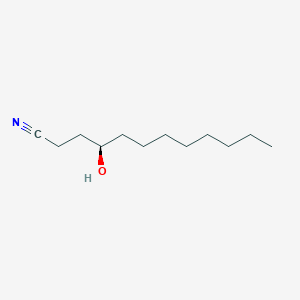
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
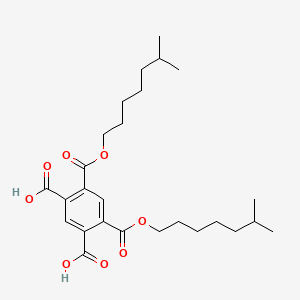

![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)


